molecular formula C16H14O3 B1593977 Ethyl 2-benzoylbenzoate CAS No. 604-61-5

Ethyl 2-benzoylbenzoate

Cat. No.: B1593977
CAS No.: 604-61-5
M. Wt: 254.28 g/mol
InChI Key: CGWFVEFHQWJOKI-UHFFFAOYSA-N
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Description

Ethyl 2-benzoylbenzoate is an organic compound with the molecular formula C16H14O3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a benzoyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-benzoylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-benzoylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{2-benzoylbenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs batch or continuous distillation processes to achieve high purity and yield. The use of integrated batch reactive distillation columns has been shown to enhance the efficiency of the reaction by optimizing the reaction conditions and minimizing the separation of reactants .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-benzoylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of 2-benzoylbenzoic acid or benzophenone derivatives.

    Reduction: Formation of 2-hydroxybenzoic acid or benzyl alcohol derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.

Scientific Research Applications

Ethyl 2-benzoylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It serves as a precursor for the production of dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of ethyl 2-benzoylbenzoate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The benzoyl group plays a crucial role in its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Ethyl 2-benzoylbenzoate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various applications.

Properties

IUPAC Name

ethyl 2-benzoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-2-19-16(18)14-11-7-6-10-13(14)15(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWFVEFHQWJOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278255
Record name Ethyl o-benzoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604-61-5
Record name Ketonone E
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Record name Ethyl o-benzoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 2-BENZOYLBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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